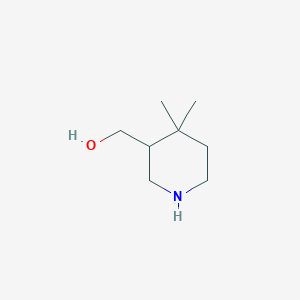
(4,4-Dimethylpiperidin-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,4-Dimethylpiperidin-3-yl)methanol is a chemical compound with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol . It is a derivative of piperidine, a six-membered heterocyclic amine widely used in the synthesis of various organic compounds, including pharmaceuticals . This compound is characterized by the presence of a piperidine ring substituted with two methyl groups at the 4-position and a hydroxymethyl group at the 3-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Dimethylpiperidin-3-yl)methanol typically involves the hydrogenation of appropriate precursors under specific conditions. One common method includes the reduction of 4,4-dimethylpiperidin-3-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent like ethanol or tetrahydrofuran (THF) . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete reduction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. These processes use catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas pressure. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(4,4-Dimethylpiperidin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding amine using reducing agents such as LiAlH4.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acidic medium.
Reduction: LiAlH4 in dry ether or THF.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: 4,4-Dimethylpiperidin-3-ylmethanal (aldehyde), 4,4-Dimethylpiperidin-3-ylmethanoic acid (carboxylic acid).
Reduction: 4,4-Dimethylpiperidin-3-ylmethanamine (amine).
Substitution: Various substituted piperidine derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
(4,4-Dimethylpiperidin-3-yl)methanol has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Mécanisme D'action
The mechanism of action of (4,4-Dimethylpiperidin-3-yl)methanol depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the piperidine ring can interact with hydrophobic pockets in proteins, affecting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1,3-Dimethylpiperidin-3-yl)methanol: Similar structure but with methyl groups at different positions.
(4,4-Difluoropiperidin-3-yl)methanol: Contains fluorine atoms instead of methyl groups.
(1-Isopropylpiperidin-3-yl)methanol: Substituted with an isopropyl group instead of methyl groups.
Uniqueness
(4,4-Dimethylpiperidin-3-yl)methanol is unique due to the specific positioning of its substituents, which can influence its reactivity and interaction with biological targets. The presence of two methyl groups at the 4-position and a hydroxymethyl group at the 3-position provides distinct steric and electronic properties, making it a valuable compound in various synthetic and research applications .
Propriétés
IUPAC Name |
(4,4-dimethylpiperidin-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-8(2)3-4-9-5-7(8)6-10/h7,9-10H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBCVDFSBQPQLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














